7-Benzoxazolecarbonitrile, 6-fluoro-
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Overview
Description
7-Benzoxazolecarbonitrile, 6-fluoro- is a heterocyclic aromatic compound with the molecular formula C8H3FN2O. This compound features a benzoxazole ring fused with a nitrile group and a fluorine atom at the 6th position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoxazolecarbonitrile, 6-fluoro- typically involves the cyclization of 2-aminophenol with a suitable nitrile precursor under specific reaction conditions. One common method includes the use of 2-aminophenol and 4-fluorobenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of 7-Benzoxazolecarbonitrile, 6-fluoro- follows similar synthetic routes but often employs more scalable and cost-effective methods. Catalysts such as metal catalysts or nanocatalysts are used to enhance the reaction efficiency and yield. The use of continuous flow reactors and automated systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
7-Benzoxazolecarbonitrile, 6-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
7-Benzoxazolecarbonitrile, 6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological studies.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of functional materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Benzoxazolecarbonitrile, 6-fluoro- involves its interaction with specific molecular targets and pathways. The benzoxazole ring allows for efficient interaction with biological targets through π-π stacking and hydrogen bonding. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy. The compound can inhibit key enzymes and receptors involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the nitrile and fluorine substituents.
6-Fluorobenzoxazole: A similar compound with only the fluorine atom at the 6th position.
7-Benzoxazolecarbonitrile: A compound with the nitrile group but without the fluorine atom.
Uniqueness
7-Benzoxazolecarbonitrile, 6-fluoro- is unique due to the presence of both the nitrile and fluorine substituents, which confer distinct chemical and biological properties. The nitrile group enhances the compound’s reactivity, while the fluorine atom improves its metabolic stability and lipophilicity. These features make it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
1823930-58-0 |
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Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.12 g/mol |
IUPAC Name |
6-fluoro-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H |
InChI Key |
CRPBNTKRHXXCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=CO2)C#N)F |
Origin of Product |
United States |
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